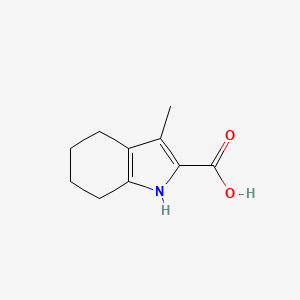
tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate: is a chemical compound that features a tert-butyl group attached to an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The tert-butyl group can then be introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amino alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the oxazolidine ring serves as a versatile intermediate .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The oxazolidine ring is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl substituted compounds. The combination of the tert-butyl group and the oxazolidine ring makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals .
Propiedades
IUPAC Name |
tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDFXRHGXLOO-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)

![rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis](/img/structure/B2785857.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)
![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)


